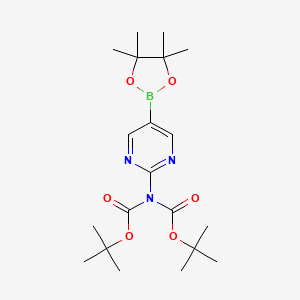

2-(N,N-双博克氨基)嘧啶-5-硼酸,频哪醇酯

描述

Molecular Structure Analysis

The molecular structure of “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is represented by the InChI string:InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3. Chemical Reactions Analysis

This compound is commonly used as a reactant in Suzuki-Miyaura cross-coupling reactions. The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

“2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” is a white powder with a molecular weight of 421.3 g/mol. The compound has a solubility of 1 mg/mL in water. It is also soluble in various organic solvents such as chloroform, ethyl acetate, and methanol.科学研究应用

Application in Suzuki Coupling and Synthesis

Pinacolboronate esters, including 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester, are primarily utilized in Suzuki coupling reactions. These reactions are crucial for connecting organic building blocks in the total synthesis of complex molecules. For instance, the 2-aminopyrimidine-5-pinacolboronate ester was a starting material in the synthesis of a development compound, requiring a chromatographic purity method for quality assessment. The analytical challenges posed by this compound, due to its facile hydrolysis, necessitated unconventional approaches in reversed-phase separation using highly basic mobile phases (Zhong et al., 2012).

Additionally, an efficient synthesis of (2-aminopyrimidin-5-yl) boronic acid, a related compound, has been developed. This process includes the in situ protection of the amine and a metal–halogen exchange, leading to a water-soluble boronic acid isolated in high yield and purity. This synthesis demonstrates the compound's potential in large-scale applications, including the creation of pinacol boronic ester (Patel et al., 2016).

Utility in Synthesis of Various Compounds

These boronic esters are also used in the synthesis of various compounds. For instance, aryl pinacolboronic esters have been effectively added in intramolecular fashion into unactivated ketone groups, facilitating enantioselective synthesis of compounds bearing tertiary alcohol groups (Gallego & Sarpong, 2012).

Role in Decarboxylative Borylation

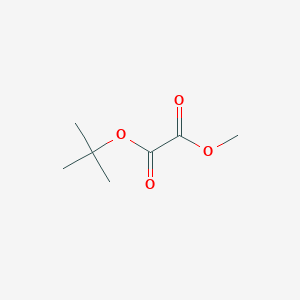

The decarboxylative borylation of aryl and alkenyl carboxylic acids with bis(pinacolato)diboron, catalyzed by tert-butyl isonicotinate, highlights another application. This method enables the use of carboxylic acid as building blocks in organic synthesis, offering an alternative to traditional transition-metal catalysis (Cheng et al., 2017).

Applications in Organic Chemistry and Material Science

Boronic acids and esters, including those derived from 2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester, play critical roles in synthetic organic chemistry, molecular sensors, materials science, drug discovery, and catalysis. They are particularly valuable in applications requiring materials with low levels of transition metal contamination (Mfuh et al., 2017).

安全和危害

Boronic acids and their esters, including “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester”, are only marginally stable in water. Their hydrolysis is considerably accelerated at physiological pH. Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

未来方向

The future directions for “2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester” could involve developing new analytical methods for the detection and quantification of the compound in various matrices. Additionally, it could be used in the preparation of indole derivatives as selective inhibitors of all three members of the Pim kinase family .

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32BN3O6/c1-17(2,3)27-15(25)24(16(26)28-18(4,5)6)14-22-11-13(12-23-14)21-29-19(7,8)20(9,10)30-21/h11-12H,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJXYKAZGIJVQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32BN3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475067 | |

| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(N,N-Bisboc-amino)pyrimidine-5-boronic acid, pinacol ester | |

CAS RN |

1190423-36-9 | |

| Record name | Di-tert-butyl [5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]-2-imidodicarbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(tert-butoxy)carbonyl]-N-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。